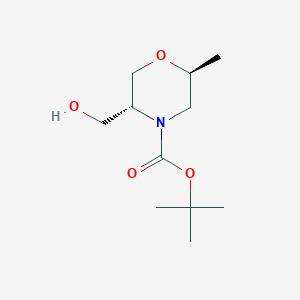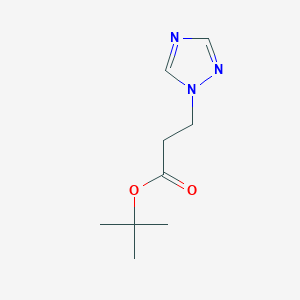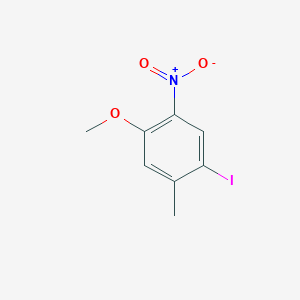
4-Iodo-5-methyl-2-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methyl-2-nitroanisole is an organic compound with the molecular formula C8H8INO3 It is a derivative of anisole, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroanisole typically involves multiple steps, starting from a suitable anisole derivative. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the nitro and iodine groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anisoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methyl-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methyl-2-nitroanisole depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-nitroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitroanisole: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.
4-Bromo-2-nitroanisole:
Eigenschaften
Molekularformel |
C8H8INO3 |
|---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
1-iodo-4-methoxy-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
WVWRJIKYEZCPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
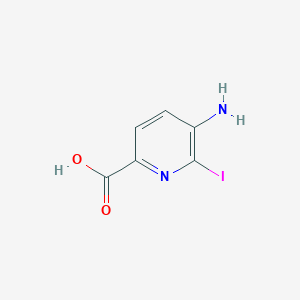

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
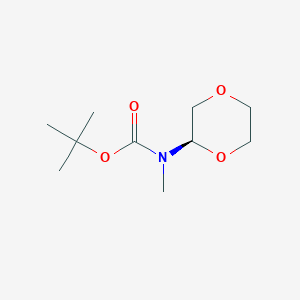
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
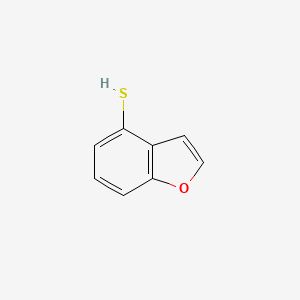

![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
